molecular formula C9H5ClOS3 B11473660 4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione

Cat. No.: B11473660
M. Wt: 260.8 g/mol
InChI Key: LEPYFTHFMLZGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione is a heterocyclic compound that belongs to the class of 1,2-dithiole-3-thiones. These compounds are known for their significant pharmacological activities, including their ability to produce hydrogen sulfide, a gaseous signaling molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione typically involves the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with phenol in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as xylene . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group replaces one of the chlorine atoms.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Studied for its potential as a hydrogen sulfide donor, which has various biological effects.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide. This gaseous molecule acts as a signaling agent in various biological pathways, including the modulation of inflammation and oxidative stress. The compound’s molecular targets include enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-phenoxy-3H-1,2-dithiole-3-thione is unique due to its specific combination of chloro and phenoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to release hydrogen sulfide makes it particularly valuable in research focused on gaseous signaling molecules .

Properties

Molecular Formula

C9H5ClOS3

Molecular Weight

260.8 g/mol

IUPAC Name

4-chloro-5-phenoxydithiole-3-thione

InChI

InChI=1S/C9H5ClOS3/c10-7-8(13-14-9(7)12)11-6-4-2-1-3-5-6/h1-5H

InChI Key

LEPYFTHFMLZGBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=S)SS2)Cl

Origin of Product

United States

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